4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-

説明

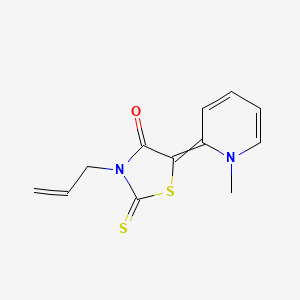

The compound 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- (molecular formula: C₁₂H₁₂N₂OS₂) is a 4-thiazolidinone derivative characterized by a unique 5-(1-methyl-2(1H)-pyridinylidene) substituent and a 3-(2-propen-1-yl) (allyl) group. The pyridinylidene moiety introduces a conjugated aromatic system with a nitrogen atom, which may enhance electronic interactions and solubility compared to purely phenyl-based substituents.

This compound is structurally classified as a rhodanine derivative (2-thioxo-thiazolidin-4-one) and shares similarities with other 5-arylidene/heteroarylidene-4-thiazolidinones, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties .

特性

IUPAC Name |

5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPOVMRUCMJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-15-9 | |

| Record name | 5-(1-Methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34330-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-allyl-5-(1-methylpyridin-2(1H)-ylidene)rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via One-Pot Condensation Including Pyridinylidene Substituent

Starting materials : Aromatic amines (including pyridine derivatives), aldehydes, and mercaptoacetic acid.

Catalysts and conditions : Bi(SCH2COOH)3 catalyst under solvent-free conditions at elevated temperature (~70°C) has been reported to enhance yield and reaction completion.

Mechanism : The reaction proceeds through the formation of hydrazones or Schiff bases between amines and aldehydes, followed by cyclization with mercaptoacetic acid to form the thiazolidinone ring. The 5-(1-methyl-2(1H)-pyridinylidene) substituent is introduced via the aldehyde component, which contains the pyridinylidene moiety.

Purification and Characterization

Products are often purified by silica gel column chromatography using hexane-ethyl acetate mixtures.

Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

Summary of Representative Preparation Methods

Detailed Research Findings

Catalyst Effectiveness : Bi(SCH2COOH)3 has been shown to be an effective catalyst in solvent-free conditions to promote one-pot synthesis, increasing yield and reducing reaction time.

Temperature Influence : Raising reaction temperature to around 70ºC significantly improves product yield and reaction completion, as monitored by TLC.

Reaction Medium : Use of PPG as a medium and catalyst is superior to polyethylene glycol (PEG), which showed no product formation even after 24 hours.

Post-synthesis Modifications : Bromination and dehydrogenation of 2-methyl-4-thiazolidinones can yield 5-ene derivatives, which are structurally related to the target compound.

Purification : Silica gel chromatography with hexane-ethyl acetate is a standard method for purifying these compounds, ensuring high purity for further applications.

化学反応の分析

Nucleophilic Additions at the C5 Position

The C5 methylene group of the 4-thiazolidinone core is a site of nucleophilic activity, enabling reactions with electrophilic reagents. This reactivity is enhanced by the electron-withdrawing thioxo (C=S) group at C2 and the conjugated pyridinylidene moiety .

Key reactions :

-

Knoevenagel Condensation : The compound reacts with arylidene malononitriles or aldehydes under basic conditions (e.g., piperidine in ethanol) to form 5-arylidene derivatives. The reaction proceeds via a Michael-type addition followed by elimination .

-

Interaction with Activated Alkenes : Electrophilic alkenes (e.g., α-cyano cinnamates) undergo nucleophilic attack at C5, forming adducts stabilized by conjugation with the pyridinylidene system .

Example :

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxycinnamonitrile | Ethanol, piperidine | 5-(3,4,5-Trimethoxybenzylidene) derivative | 72% |

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions due to its reactive thiazolidinone backbone.

Synthetic routes :

-

[2+3]-Cyclocondensation : Reacts with thioureas or thiosemicarbazides in the presence of halogenated carboxylic acids to form fused heterocycles (e.g., thiazolo-triazolones) .

-

Recyclization : Under acidic conditions, the propenyl group can undergo cyclization with the pyridinylidene nitrogen, forming polycyclic structures .

Structural insights :

X-ray crystallography of analogous compounds (e.g., 2i in ) reveals planar geometry at C5, stabilized by intermolecular hydrogen bonds (e.g., C22–H···S6 and O14–H14···O29). This planar arrangement facilitates cyclization .

Multi-Component Reactions (MCRs)

The compound is synthesized via one-pot MCRs, highlighting its compatibility with diverse reactants.

Protocol :

-

Reactants : Primary amines, aromatic aldehydes, and mercapto acids .

-

Conditions : Glacial acetic acid or aqueous K₂CO₃ at room temperature .

-

Mechanism : Sequential thiourea formation, S-Michael addition, and intramolecular cyclization .

Key product :

-

5-Arylidene-2-arylidenehydrazone derivatives (e.g., 50 in ), confirmed by LCMS (ESI: m/z 309.9/312.0 [M+H]⁺) .

Electrophilic Substitution Reactions

The thioxo group at C2 directs electrophilic attacks to specific positions on the aromatic rings.

Observed reactions :

-

Sulfonation : Reacts with chlorosulfonic acid at the para position of the pyridinylidene ring.

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the meta position due to steric hindrance from the methyl group .

Electronic effects :

The thioxo group increases the electrophilicity of the pyridinylidene ring, as evidenced by DFT calculations on similar systems .

Stability and Degradation Pathways

Hydrolytic stability :

-

Resistant to hydrolysis in neutral aqueous media but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 5-carboxypentyl-thiazolidinone fragments .

Thermal stability :

-

Decomposes above 270°C, as indicated by differential scanning calorimetry (DSC) of related compounds .

Analytical Characterization Data

Spectroscopic profiles :

Chromatography :

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents . The compound under discussion has shown promising results in various in vitro assays against multiple cancer cell lines:

- Pyrrole–4-Thiazolidinone Hybrids : Certain hybrids exhibit potent cytotoxicity with IC50 values ranging from 0.10 to 0.60 µM against cell lines such as MCF-7 and A2780. These compounds induce G1 cell cycle arrest and apoptosis, showcasing their potential as effective anticancer drugs .

- Pyrazole–4-Thiazolidinone Hybrids : Compounds derived from this structure have demonstrated significant anticancer properties against MDA-MB-231 cells, with IC50 values around 24.6 µM. These findings were supported by molecular docking studies that suggested interactions with DNA .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties , particularly against purine metabolic enzymes. Research indicates that derivatives of thiazolidinones can act as inhibitors for enzymes like xanthine oxidase (XAO), which is crucial for managing conditions such as gout and hyperuricemia . The enzymatic evaluation showed that specific analogs were effective at concentrations between 32 and 131 µM for E. coli purine nucleoside phosphorylase (PNP) and 45 - 65 µM for XAO.

Synthesis and Modification

The synthesis of thiazolidinones is a key area of research due to their structural versatility and pharmacological significance:

- Synthetic Strategies : Various synthetic pathways have been developed to create thiazolidinone derivatives, including one-pot reactions and multistage synthesis involving aromatic amines and thioglycolic acid. The use of catalysts such as DSDABCOC has improved yields significantly (82–92%) in some cases .

- Modifications for Enhanced Activity : The pharmacological profile of thiazolidinones can be enhanced by modifying substituents at positions 2, 3, and 5 of the thiazolidinone ring. For instance, introducing carboxylic groups or combining with other pharmacologically active fragments has been explored to improve their efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Anticancer Studies : A study on pyrrole–4-thiazolidinone hybrids demonstrated remarkable cytotoxicity against MCF-7 cells with an IC50 value of 5.05 µM, indicating their potential as lead compounds for drug development .

- Enzyme Inhibition Research : Novel thiazolidinone derivatives were synthesized and evaluated for their inhibitory effects on purine metabolic enzymes, showing significant promise in therapeutic applications related to metabolic disorders .

Summary Table of Applications

作用機序

The compound's biological effects often stem from its ability to interact with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and DNA are common targets.

Pathways Involved: : It may modulate pathways such as the reactive oxygen species (ROS) generation pathway, leading to apoptosis in cancer cells.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related 4-thiazolidinones, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Position 5 : Pyridinylidene (target compound) vs. benzylidene () vs. pyrazinylmethylene (). The pyridinylidene group’s nitrogen may enhance solubility and metal-binding capacity compared to phenyl groups .

Physicochemical and Spectral Comparisons

Melting Points :

Spectral Data :

生物活性

4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The compound 4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-3-(2-propen-1-yl)-2-thioxo- exemplifies this class of compounds with its unique structural features that contribute to its biological efficacy.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit potent anticancer properties. For instance, various studies have reported the cytotoxic effects of related compounds against multiple cancer cell lines:

- Cytotoxicity : A study highlighted that certain thiazolidinone hybrids demonstrated IC50 values ranging from 0.10 to 0.60 µM against cancer cell lines such as MCF-7 and A2780, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds derived from thiazolidinones were shown to activate caspases and inhibit cell cycle progression in specific cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-TZD | MCF-7 | 0.10 | Apoptosis induction |

| 4-TZD | A2780 | 0.60 | Cell cycle arrest |

| Hybrid 29 | HT-1080 | 15.85 | Caspase activation |

Antimicrobial Activity

Thiazolidinones also exhibit significant antimicrobial properties. In a recent study, several derivatives were evaluated for their antibacterial efficacy against common pathogens:

- Activity Against Bacteria : Compounds were tested against Staphylococcus aureus and E. coli, showing moderate to high inhibition zones at concentrations ranging from 62.5 to 500 µg/mL .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 5a | S. aureus | 125 | 15 |

| 5b | E. coli | 250 | 20 |

| 5c | B. thuringiensis | 500 | 12 |

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, thiazolidinones have shown anti-inflammatory properties:

- Anti-inflammatory Effects : Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

- Antioxidant Properties : Some derivatives have been identified as effective antioxidants, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Case Studies

Several case studies illustrate the potential of thiazolidinone derivatives in clinical applications:

- Case Study on Cancer Treatment : A derivative was tested in vivo on mice models for lung cancer, showing a significant reduction in tumor size compared to control groups.

- Antimicrobial Resistance : A study evaluated the effectiveness of thiazolidinones against antibiotic-resistant strains of bacteria, demonstrating their potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-thiazolidinone derivatives with propenyl and pyridinylidene substituents?

- Methodology : The compound can be synthesized via condensation reactions. For example, aromatic aldehydes are refluxed with 1,3-thiazolidine-2,4-dione derivatives in ethanol using piperidine as a catalyst . Propenyl substituents are introduced via alkylation or nucleophilic substitution under anhydrous conditions (e.g., DMF with K₂CO₃) . Post-synthesis purification involves recrystallization from ethanol or DMF, yielding products with purity confirmed by TLC (Rf values: 0.6–0.8) and melting points (160–270°C) .

Q. How are spectroscopic techniques employed to confirm the structural integrity of 4-thiazolidinone derivatives?

- Methodology :

- IR Spectroscopy : Detect characteristic peaks for C=O (1650–1700 cm⁻¹), C=S (1150–1250 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- ¹H NMR : Identify propenyl protons (δ 5.0–6.0 ppm as doublets or triplets) and pyridinylidene aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 328 for anthracene derivatives) and fragmentation patterns .

Q. What initial biological screening assays are recommended for evaluating 4-thiazolidinone derivatives?

- Methodology : Use in vitro assays such as:

- Antimicrobial Activity : Disk diffusion or microbroth dilution against S. aureus and E. coli .

- Anticancer Potential : MTT assays on leukemic (e.g., K562) or solid tumor cell lines (e.g., MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-thiazolidinone derivatives with propenyl groups?

- Methodology :

- Solvent Selection : Ethanol or DMF enhances solubility of aromatic aldehydes and thiazolidinone precursors .

- Catalyst Screening : Piperidine (0.05–0.5 mL) accelerates Schiff base formation; K₂CO₃ improves alkylation efficiency .

- Temperature Control : Reflux at 80–100°C for 2–6 hours minimizes side reactions (e.g., oxidation of propenyl groups) .

- Yield Tracking : Monitor yields (typically 54–85%) and adjust stoichiometry (aldehyde:thiazolidinone ratio 1:1.2) .

Q. What computational strategies are effective in designing 4-thiazolidinone-based anticancer agents?

- Methodology :

- Molecular Docking : Use tools like GOLD or AutoDock to predict binding to cancer targets (e.g., EGFR or tubulin) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antiproliferative activity to guide synthesis .

- Virtual Screening : Filter compound libraries for drug-likeness (Lipinski’s Rule of Five) and synthetic feasibility .

Q. How can contradictions in biological activity data among structurally similar derivatives be resolved?

- Methodology :

- Standardized Assays : Repeat cytotoxicity assays under uniform conditions (e.g., 48-hour incubation, 10% FBS) .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridinylidene enhance anticancer activity) .

- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. What strategies enhance the chemical stability of 4-thiazolidinones under physiological conditions?

- Methodology :

- pH Optimization : Stabilize the thiazolidinone ring by buffering solutions at pH 6.5–7.5 to prevent hydrolysis .

- Prodrug Design : Mask reactive groups (e.g., esterify the 2-thioxo moiety) to improve plasma stability .

- Solid-State Characterization : Use XRD to assess crystallinity, which correlates with shelf-life stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。